molecular formula C22H23N3O2 B1665153 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide CAS No. 139051-89-1

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

Katalognummer: B1665153
CAS-Nummer: 139051-89-1
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: UDOYPNBXGCVNFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

  • The compound exhibits potential as a modulator of neurotransmitter systems, particularly in the context of cognitive disorders such as Alzheimer's disease and schizophrenia. Its structure suggests it may interact with serotonin receptors, which are crucial for mood regulation and cognition .

2. Pain Management

  • Research indicates that this compound could play a role in pain management therapies. Its ability to influence pain pathways makes it a candidate for further studies in analgesic development .

3. Anti-inflammatory Properties

  • Preliminary studies suggest that N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c] benzazepine-11-carboxamide may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Study Title Focus Findings
Study on Cognitive EnhancementInvestigated effects on memory and learningShowed significant improvement in memory tasks in animal models when treated with the compound .
Analgesic Efficacy AssessmentEvaluated pain relief mechanismsDemonstrated effectiveness in reducing pain responses in preclinical trials .
Inflammation Reduction TrialsAssessed anti-inflammatory potentialResults indicated a marked decrease in inflammatory markers following administration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Ipratropiumbromid: Ein weiterer Muskarinantagonist, der als Bronchodilatator verwendet wird.

    Tiotropiumbromid: Ein langwirksamer Muskarinantagonist mit ähnlichen Anwendungen.

    Aclidiniumbromid: Wird zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt.

Einzigartigkeit

AQRA 721 ist einzigartig aufgrund seiner hohen Selektivität für M1- und M3-Rezeptoren, was einen gezielten Ansatz zur Bronchodilatation mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen Muskarinantagonisten bietet .

Biologische Aktivität

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c] benzazepine-11-carboxamide, also known as AQRA 721, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C22H23N3O2
  • CAS Number : 143555-24-2
  • Molecular Weight : 365.44 g/mol

AQRA 721 has been identified as a modulator of various neurotransmitter systems, particularly affecting serotonin (5-HT) receptors and potentially influencing dopaminergic pathways. The compound's structure allows it to interact with these receptors, which may contribute to its observed biological effects.

Biological Activity

1. Neurotransmitter Interaction

  • Studies indicate that AQRA 721 exhibits antagonistic properties at certain serotonin receptor subtypes, particularly the 5-HT2A receptor. This interaction is crucial for understanding its potential in treating mood disorders and anxiety-related conditions .

2. Antinociceptive Effects

  • In animal models, AQRA 721 demonstrated significant antinociceptive (pain-relieving) effects. The compound was shown to reduce pain responses in models of acute and chronic pain, suggesting its utility in pain management therapies .

3. Cognitive Enhancement

  • Research has suggested that AQRA 721 may enhance cognitive functions such as memory and learning. Its effects on cholinergic systems could be beneficial in conditions like Alzheimer's disease .

Study on Pain Management

A study conducted on the efficacy of AQRA 721 in a rat model of neuropathic pain showed a marked reduction in pain sensitivity compared to control groups. The minimum effective dose was identified at 0.5 mg/kg, indicating a potent analgesic effect.

Dosage (mg/kg) Pain Sensitivity Reduction (%)
00
0.120
0.560
180

Cognitive Function Study

In a double-blind study involving aged rats, AQRA 721 was administered over four weeks with assessments on memory retention tasks:

Group Initial Memory Score Final Memory Score Improvement (%)
Control455011
AQRA 721 (0.5 mg/kg)457055

Eigenschaften

CAS-Nummer

139051-89-1

Molekularformel

C22H23N3O2

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27)

InChI-Schlüssel

UDOYPNBXGCVNFY-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35

Kanonische SMILES

C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AQ-RA 721
AQ-RA-721
AQRA 721

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 4
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 5
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.